3-(2-Hydroxyethoxy)-2-methylpropan-1-ol
Description
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol is a branched glycol ether derivative with a propanol backbone. Its structure features a hydroxyl group at the terminal position, a 2-methyl substituent, and a hydroxyethoxy (-O-CH2-CH2-OH) side chain.
Properties
IUPAC Name |
3-(2-hydroxyethoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(4-8)5-9-3-2-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWQQCRYLYGKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpropan-1-ol with ethylene oxide in the presence of a base catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atmospheres. The base catalyst, such as potassium hydroxide or sodium hydroxide, facilitates the opening of the ethylene oxide ring, allowing it to react with the hydroxyl group of 2-methylpropan-1-ol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in a reactor equipped with temperature and pressure control systems. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency and selectivity of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products include 3-(2-Hydroxyethoxy)-2-methylpropanoic acid and 3-(2-Hydroxyethoxy)-2-methylpropanal.
Reduction: The major products include 3-(2-Hydroxyethoxy)-2-methylpropane and 3-(2-Hydroxyethoxy)-2-methylpropan-1-amine.
Substitution: The major products include 3-(2-Chloroethoxy)-2-methylpropan-1-ol and 3-(2-Bromoethoxy)-2-methylpropan-1-ol.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol serves as a valuable building block. Its hydroxyl groups facilitate various chemical reactions such as oxidation, reduction, and substitution, making it versatile in creating complex organic molecules.
Biology
This compound is employed in biological research as a cryoprotectant for preserving biological samples. Its ability to form hydrogen bonds enhances solubility and stability in aqueous environments, which is crucial for maintaining cell viability during freezing processes.
Medicine
This compound has been investigated for its potential in drug delivery systems. Its hydrophilic nature allows for better solubility of pharmaceutical compounds, while its structural properties can enhance the stability of formulations against degradation .
Industry
In industrial applications, this compound is utilized in the production of surfactants and lubricants. Its low toxicity and favorable environmental profile make it an attractive alternative to more hazardous solvents and additives.
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values highlighting its potential as an antimicrobial agent.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.5 |
| S. aureus | 0.25 |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition at low concentrations, suggesting its potential use in topical formulations aimed at preventing infections.
Case Study 2: Drug Delivery Systems
Another research article explored the use of this compound as a stabilizer in pharmaceutical formulations. The findings showed that incorporating this compound improved the bioavailability of certain drugs by enhancing their solubility and stability under physiological conditions .
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, enhancing its solubility and reactivity. In biological systems, it can interact with enzymes and proteins, stabilizing their structure and function. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Research Findings and Data Gaps
Key Research Observations
- Antimicrobial Activity: Propanol derivatives with alkoxymethyl groups (e.g., 3-alkoxymethyl-4-hydroxyphenylpropan-1-ones) show moderate antimicrobial activity, though lower than beta-blockers . The hydroxyethoxy group in the target compound may enhance bioavailability but requires validation.
- Synthesis Pathways: Etherification of propanol derivatives (e.g., with propylene oxide) is a common method, as seen in the synthesis of 2-[1-(3,3-dimethylcyclohexyl)-1-methylethoxy]propan-1-ol .
Data Limitations
- No direct data on the target compound’s physical properties (e.g., boiling point, solubility) or regulatory status.
- Toxicity and ecotoxicity profiles must be extrapolated from analogues (e.g., ).
Biological Activity
3-(2-Hydroxyethoxy)-2-methylpropan-1-ol, also known as HEA (Hydroxyethyl Acrylate), is a compound with significant biological activity that has been studied for its potential applications in various fields, including pharmacology and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxyethyl group that contributes to its solubility and reactivity in biological systems. Its molecular weight is approximately 132.15 g/mol.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to HEA possess antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : Research indicates that HEA may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy .
- Polymerization Initiation : The compound has been identified as an effective photoinitiator in polymerization processes, particularly under visible light, which is advantageous for developing biocompatible materials .
Antimicrobial Activity
A study conducted on derivatives of HEA demonstrated significant antimicrobial activity against multidrug-resistant strains. The broth microdilution technique was employed to assess the minimum inhibitory concentrations (MICs) of these compounds. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Derivative A | 16 | E. coli |
| Derivative B | 64 | Klebsiella pneumoniae |
Cytotoxicity Studies
In vitro studies using the A549 human lung cancer cell line revealed that HEA and its derivatives exhibit varying degrees of cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Derivative C | 15 |
| Derivative D | 30 |
These findings suggest that HEA could be a candidate for further development in anticancer therapies.
Polymerization Applications
The compound's ability to initiate polymerization under visible light has been explored in several studies. For instance, it was found to effectively polymerize ethoxylated trimethylolpropane triacrylate (ETPT) in aqueous environments, outperforming traditional photoinitiators like Irgacure 2959 . This property is particularly useful in creating biocompatible materials for medical applications.
Discussion
The diverse biological activities of this compound make it a compound of interest for various applications. Its antimicrobial properties could lead to new treatments for infections caused by resistant strains of bacteria. Additionally, its cytotoxic effects on cancer cells highlight its potential role in oncology. Furthermore, its effectiveness as a photoinitiator opens avenues for innovations in material science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Hydroxyethoxy)-2-methylpropan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : A two-step synthesis is commonly employed:
Etherification : React 2-methylpropan-1-ol with ethylene oxide derivatives in tetrahydrofuran (THF) using NaH as a base to introduce the hydroxyethoxy group. This step requires strict temperature control (0–25°C) to avoid side reactions .
Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) is effective for isolating the product as a colorless oil .
- Critical Factors : Excess NaH can lead to over-alkylation, reducing yield. Reaction monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) is recommended .
Q. How can researchers safely handle this compound given its potential hazards?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drainage due to environmental toxicity concerns .
- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation .
Q. What analytical techniques are most reliable for characterizing this compound?
- Characterization Workflow :
- NMR : H NMR (CDCl₃) shows distinct signals for hydroxyethoxy protons (δ 3.5–3.7 ppm) and methyl groups (δ 1.1–1.3 ppm). C NMR confirms ether linkages (C-O at ~70 ppm) .
- IR : Stretching vibrations at 3400–3500 cm⁻¹ (O-H) and 1100–1200 cm⁻¹ (C-O-C) validate the structure .
- Mass Spectrometry : ESI-MS in positive mode typically displays [M+Na]⁺ peaks matching the molecular weight (e.g., m/z 163.1) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved during structural elucidation?
- Troubleshooting Strategy :
Isotopic Labeling : Use O-labeled ethylene oxide to track ether bond formation and distinguish between regioisomers .
2D NMR : HSQC and HMBC correlations clarify connectivity, particularly for overlapping proton signals in crowded regions (e.g., δ 3.5–4.0 ppm) .
Crystallography : If crystallization is feasible (e.g., using slow evaporation in EtOAc), single-crystal X-ray diffraction provides unambiguous confirmation .
Q. What are the implications of this compound’s stability under varying pH and temperature conditions?
- Stability Assessment :
- Experimental Design : Conduct accelerated stability studies at 25°C, 40°C, and 60°C under pH 3–10. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
- Key Findings : The compound is prone to hydrolysis at pH < 4 (cleavage of ether bonds) and > 9 (oxidation of hydroxyl groups). Optimal stability is observed at pH 6–7 and ≤25°C .
Q. How does this compound perform as a biocompatible excipient in drug delivery systems?
- Functional Evaluation :
- Solubility Screening : Test solubility in PEG-400, ethanol, and water to identify compatible solvents for hydrophobic APIs .
- Cytotoxicity Assays : Use MTT assays on HEK-293 cells; IC₅₀ values > 1 mM indicate low toxicity, making it suitable for topical formulations .
- Permeation Studies : Franz diffusion cells with porcine skin demonstrate enhanced API flux (e.g., 2-fold increase for diclofenac) due to its amphiphilic structure .
Q. What computational methods predict the reactivity of this compound in complex reaction environments?
- In Silico Approaches :
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets models nucleophilic attack on the hydroxyl group, predicting regioselectivity in esterification reactions .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., lipases) to identify binding hotspots for biocatalytic modifications .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for this compound synthesis?
- Root Cause Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
